molecular formula C17H20F3N7O B6460288 4-(4-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine CAS No. 2549006-44-0

4-(4-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine

Cat. No.: B6460288
CAS No.: 2549006-44-0
M. Wt: 395.4 g/mol
InChI Key: FGEYNRFKSHMGFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a trisubstituted pyrimidine derivative featuring a morpholine ring linked to a pyrimidin-2-yl group and a piperazine moiety substituted with a 6-(trifluoromethyl)pyrimidin-4-yl unit. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the morpholine and piperazine rings contribute to solubility and target binding . Such structural motifs are prevalent in medicinal chemistry, particularly in antimalarial and kinase inhibitor research, due to their ability to modulate pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

4-[4-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N7O/c18-17(19,20)13-11-15(23-12-22-13)26-5-3-25(4-6-26)14-1-2-21-16(24-14)27-7-9-28-10-8-27/h1-2,11-12H,3-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEYNRFKSHMGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C4=NC=NC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

, and pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities. They are widely used in the pharmaceutical industry and are a focus of ongoing research in medicinal chemistry.

Biochemical Pathways

, suggesting that they may interact with a variety of biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-(4-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine (hereafter referred to as the target compound ) with structurally analogous derivatives reported in the literature. Key differences in substituents, synthetic routes, and biological activities are highlighted.

Compound ID Core Structure Modifications Molecular Formula (Calculated) Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound Pyrimidine core with morpholine, piperazine, and 6-(trifluoromethyl)pyrimidin-4-yl groups C₁₇H₂₀F₃N₇O ~411.4 Hypothesized antimalarial activity; enhanced metabolic stability due to trifluoromethyl -
Compound 75 Difluoropiperidine and pyridin-3-yl substituents C₂₃H₂₇F₂N₇O 487.5 Antimalarial efficacy; improved solubility via difluoropiperidine
Compound 77 4-Methylpiperazinyl and pyridin-3-yl groups C₂₄H₃₂N₈O 472.6 Fast-acting antimalarial; methylpiperazine enhances target affinity
Compound 80 2-Fluoropyridin-4-yl substituent C₂₄H₂₈FN₇O 473.5 Potent antimalarial activity; fluoropyridine improves blood-brain barrier penetration
MDL: MFCD23726645 Morpholine, 4-(methylsulfonyl)piperazine, and thieno[3,2-d]pyrimidine core C₁₆H₂₂ClN₅O₃S₂ 431.97 Kinase inhibition; sulfonyl group enhances solubility and binding specificity
Compound 154 Methanesulfonyl-piperazine and pyrimidin-2-ylamine substituents C₁₈H₂₃N₇O₃S₂ 461.5 Anticancer activity; sulfonyl group optimizes pharmacokinetics

Structural Variations and Their Implications

  • Trifluoromethyl Group: The target compound’s 6-(trifluoromethyl)pyrimidin-4-yl group increases lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs (e.g., Compound 75’s difluoropiperidine) .
  • Piperazine Modifications: Substituents on the piperazine ring (e.g., methyl in Compound 77 or methanesulfonyl in MDL: MFCD23726645 ) influence target binding and solubility.
  • Morpholine vs. Thienopyrimidine Cores: While the target compound uses a pyrimidine-morpholine scaffold, derivatives like MDL: MFCD23726645 incorporate thieno[3,2-d]pyrimidine, which may improve aromatic stacking interactions in kinase binding pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.